molecular formula C20H28N4O2S B14139468 2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1018052-70-4

2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14139468
CAS No.: 1018052-70-4
M. Wt: 388.5 g/mol
InChI Key: AIXJKOKFJPSKGE-UHFFFAOYSA-N
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Description

2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of tetrahydrobenzothienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

1018052-70-4

Molecular Formula

C20H28N4O2S

Molecular Weight

388.5 g/mol

IUPAC Name

2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H28N4O2S/c1-3-9-24-19(26)17-14-7-5-6-8-15(14)27-18(17)21-20(24)23-12-10-22(11-13-23)16(25)4-2/h3-13H2,1-2H3

InChI Key

AIXJKOKFJPSKGE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C1N3CCN(CC3)C(=O)CC)SC4=C2CCCC4

Origin of Product

United States

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